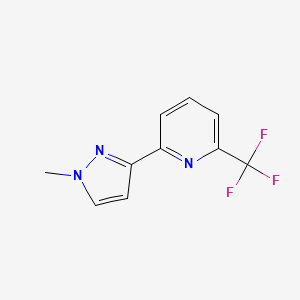
2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group at the 6-position of the pyridine ring and a methyl group at the 1-position of the pyrazole ring makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-3-pyrazolecarboxaldehyde, which is then reacted with a trifluoromethylpyridine derivative under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and improved safety. These methods are designed to be atom-economical and environmentally benign, avoiding the need for extensive purification steps .
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like amines or halides.
科学的研究の応用
2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism by which 2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the pyrazole and pyridine rings can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrazol-3-yl)pyridine: Lacks the trifluoromethyl group, which can significantly alter its biological activity and chemical properties.
6-(Trifluoromethyl)pyridine: Lacks the pyrazole ring, which can affect its binding interactions and overall activity.
1-Methyl-3-pyrazolecarboxaldehyde: A precursor in the synthesis of the target compound, with different reactivity and applications.
Uniqueness
The presence of both the pyrazole and pyridine rings, along with the trifluoromethyl group, makes 2-(1-Methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine unique. This combination of structural features can enhance its stability, binding affinity, and selectivity for various targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C10H8F3N3 |
|---|---|
分子量 |
227.19 g/mol |
IUPAC名 |
2-(1-methylpyrazol-3-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H8F3N3/c1-16-6-5-8(15-16)7-3-2-4-9(14-7)10(11,12)13/h2-6H,1H3 |
InChIキー |
FZCVHQTUZDTVPM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2=NC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
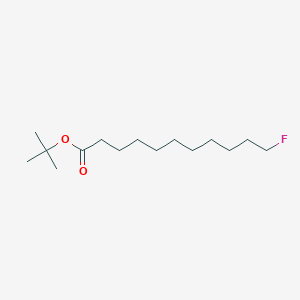
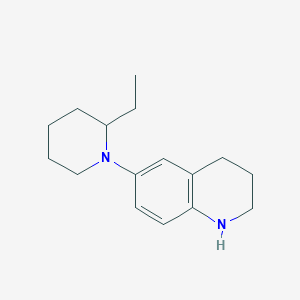
![tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13339283.png)
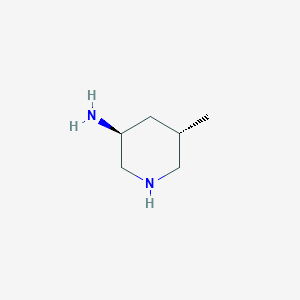
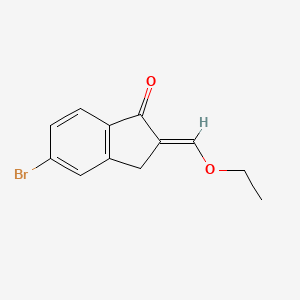
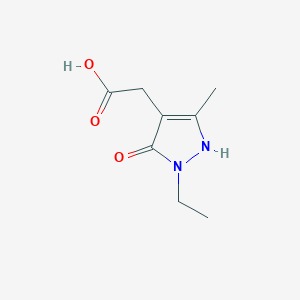
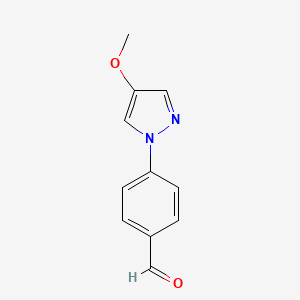
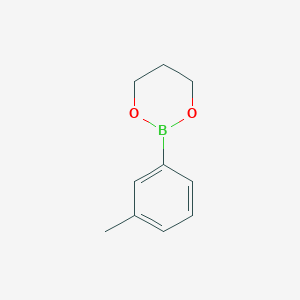
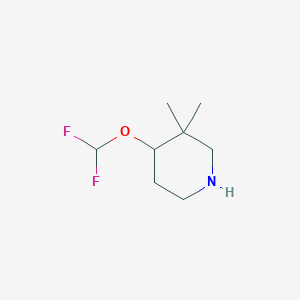
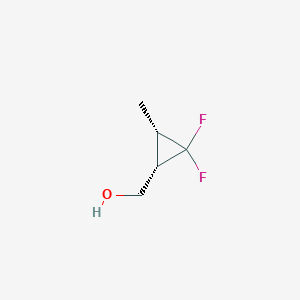
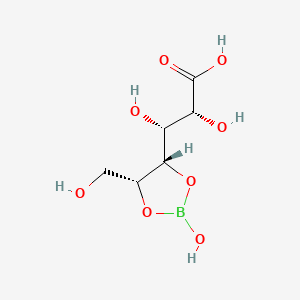
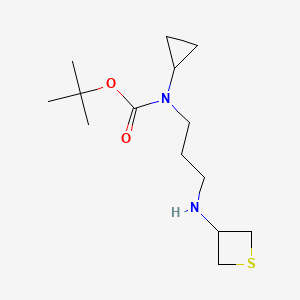
![2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride](/img/structure/B13339333.png)
